molecular formula C26H56N10 B564760 Alexidine-d10 Dihydrochloride CAS No. 1246818-47-2

Alexidine-d10 Dihydrochloride

Cat. No.: B564760
CAS No.: 1246818-47-2
M. Wt: 518.865
InChI Key: LFVVNPBBFUSSHL-WVEAZQOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alexidine-d10 Dihydrochloride is a deuterated form of Alexidine Dihydrochloride, a bisbiguanide compound known for its potent antibacterial and antifungal properties. It is primarily used in research settings to study its effects on various pathogens and its potential therapeutic applications . The compound is characterized by its molecular formula C26H48D10Cl2N10 and a molecular weight of 591.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Alexidine-d10 Dihydrochloride involves the reaction of hexamethylene bis(5-amino-2-ethyl-d5-hexyl)biguanide with hydrochloric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the consistency and purity of the compound. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, which is crucial for its application in research .

Chemical Reactions Analysis

Types of Reactions: Alexidine-d10 Dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered biological activities, while substitution reactions can produce a range of substituted compounds with diverse properties .

Mechanism of Action

The mechanism of action of Alexidine-d10 Dihydrochloride involves its interaction with cellular membranes and proteins. The compound disrupts the integrity of microbial cell membranes, leading to cell lysis and death. It also inhibits protein tyrosine phosphatases localized to mitochondria, which plays a crucial role in its antifungal and antibacterial activities . Additionally, the compound induces apoptosis in cancer cells by targeting specific molecular pathways involved in cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: Alexidine-d10 Dihydrochloride is unique due to its deuterated structure, which enhances its stability and allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy. Its potent inhibitory effects on protein tyrosine phosphatases and its ability to induce apoptosis in cancer cells further distinguish it from other similar compounds .

Properties

IUPAC Name

1-[N'-[6-[[amino-[[N'-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]carbamimidoyl]amino]methylidene]amino]hexyl]carbamimidoyl]-2-[2-(1,1,2,2,2-pentadeuterioethyl)hexyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N10/c1-5-9-15-21(7-3)19-33-25(29)35-23(27)31-17-13-11-12-14-18-32-24(28)36-26(30)34-20-22(8-4)16-10-6-2/h21-22H,5-20H2,1-4H3,(H5,27,29,31,33,35)(H5,28,30,32,34,36)/i3D3,4D3,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVVNPBBFUSSHL-WVEAZQOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CC)CCCC)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C(CCCC)CN=C(N)NC(=NCCCCCCN=C(N)NC(=NCC(CCCC)C([2H])([2H])C([2H])([2H])[2H])N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.